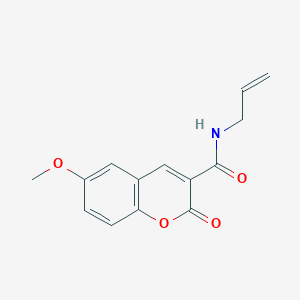
N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide” is a chemical compound categorized as a chromene derivative. It is a coumarin derivative with a phenylamide substituent at position 3 of the coumarin ring . Coumarins are recognized as privileged structures for drug-discovery programs due to their synthetic accessibility and substitution variability .
Molecular Structure Analysis
The molecules of this compound display intramolecular N—H O and weak C—H O hydrogen bonds, which probably contribute to the approximate planarity of the molecules . The supramolecular structures feature C—H O hydrogen bonds and π–π interactions .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available data, coumarin derivatives have been intensively screened for different biological properties .Scientific Research Applications
Synthesis and Structural Analysis
Chromene derivatives, including N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide, are synthesized through various chemical reactions, showcasing their structural diversity and adaptability for different scientific purposes. For instance, Reis et al. (2013) detailed the crystallization and structural analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, highlighting the importance of such compounds in crystallography and materials science due to their unique conformations and potential for forming polymorphs (Reis et al., 2013).
Biological Activities
Chromene derivatives have been extensively studied for their biological activities, including their potential as therapeutic agents. Saeedi et al. (2017) synthesized novel chromenones linked to a 1,2,3-triazole ring system, finding that certain derivatives exhibited good anti-acetylcholinesterase activity and neuroprotective effects, suggesting their utility in Alzheimer's disease research (Saeedi et al., 2017). Similarly, other studies have focused on synthesizing chromene derivatives for antimicrobial and antioxidant activities, indicating the potential of this compound in related applications (Chitreddy & Shanmugam, 2017).
Chemical Properties and Applications
The chemical properties of chromene derivatives, including solvatochromism and fluorescence, make them valuable for various scientific applications. For example, the synthesis and study of fluorescent-tagged polyacrylate-based scale inhibitors demonstrate the utility of chromene derivatives in developing novel materials with specific optical properties, which could be relevant for this compound in materials science and sensor technology (Popov et al., 2017).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the known properties of coumarin derivatives . Additionally, more research could be conducted to understand its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Properties
IUPAC Name |
6-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-6-15-13(16)11-8-9-7-10(18-2)4-5-12(9)19-14(11)17/h3-5,7-8H,1,6H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBYRSNSRNGTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate](/img/structure/B2672857.png)
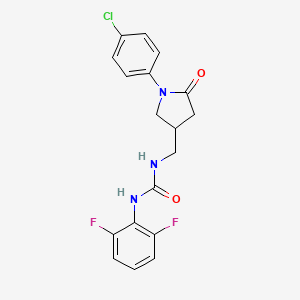
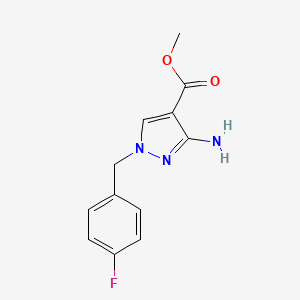
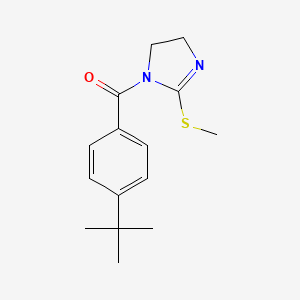
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide](/img/structure/B2672861.png)
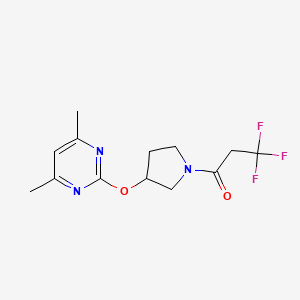

![Methyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2672873.png)
![1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2672874.png)
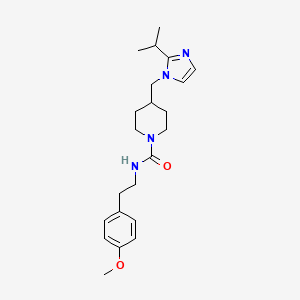
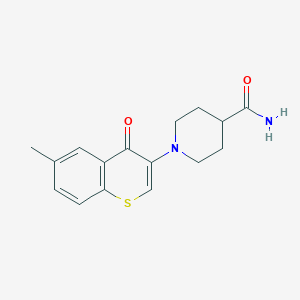
![7,7-dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione](/img/structure/B2672878.png)

![N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)
